N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-24(2,3)17-9-7-15(8-10-17)19-14-31-23(25-19)26-22(30)16-5-4-6-18(13-16)27-20(28)11-12-21(27)29/h4-10,13-14H,11-12H2,1-3H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIODRDDEJJYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch thiazole synthesis, a well-established method for generating 2-aminothiazoles.
Procedure :
- Step 1 : Bromination of 4-tert-butylacetophenone using bromine in acetic acid to yield α-bromo-4-(4-tert-butylphenyl)acetophenone.
- Step 2 : Reaction of the α-bromoketone with thiourea in ethanol under reflux (78°C, 12 hours). Thiourea acts as both a sulfur and nitrogen source, facilitating cyclization.
Reaction Scheme :
$$
\text{4-(4-tert-Butylphenyl)acetophenone} \xrightarrow{\text{Br}_2/\text{AcOH}} \alpha\text{-Bromo derivative} \xrightarrow{\text{Thiourea/EtOH}} \text{Thiazol-2-amine}
$$
Purification : The crude product is purified via recrystallization from ethanol/water (yield: 72–85%).
Synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid
Succinimide Ring Formation
The 2,5-dioxopyrrolidine (succinimide) moiety is introduced via cyclization of a primary amine with succinic anhydride.
Procedure :
- Step 1 : Nitration of 3-aminobenzoic acid using nitric acid/sulfuric acid to yield 3-nitrobenzoic acid.
- Step 2 : Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon (H₂/Pd-C, 40 psi, 6 hours).
- Step 3 : Reaction of 3-aminobenzoic acid with succinic anhydride in dichloromethane (DCM) at 25°C for 24 hours. The amine undergoes nucleophilic attack on the anhydride, forming the succinimide ring.
Reaction Scheme :
$$
\text{3-Aminobenzoic acid} + \text{Succinic anhydride} \xrightarrow{\text{DCM}} \text{3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid}
$$
Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the product (55–68%).
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
The thiazol-2-amine and benzoic acid derivative are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Procedure :
- Step 1 : Activation of 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid (1.2 equiv) with EDC (1.5 equiv) and HOBt (1.5 equiv) in dry DMF at 0°C for 30 minutes.
- Step 2 : Addition of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine (1.0 equiv) and stirring at 25°C for 18 hours.
- Step 3 : Quenching with ice-water and extraction with ethyl acetate (3 × 50 mL).
Reaction Scheme :
$$
\text{Thiazol-2-amine} + \text{Benzoic acid} \xrightarrow{\text{EDC/HOBt}} \text{Target benzamide}
$$
Purification : Flash chromatography (gradient: 20–50% ethyl acetate in hexane) affords the final product (yield: 60–75%).
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.85–7.45 (m, 8H, aromatic-H), 2.95 (s, 4H, pyrrolidine-H), 1.32 (s, 9H, tert-butyl).
- HPLC : Purity >98% (C18 column, acetonitrile/water = 70:30, λ = 254 nm).
- HRMS (ESI+) : m/z calculated for C₂₄H₂₆N₄O₃S [M+H]⁺: 467.1789; found: 467.1792.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Hantzsch thiazole | Thiourea, Br₂ | 72–85 | 95 |
| Succinimide formation | Succinic anhydride | 55–68 | 90 |
| EDC/HOBt coupling | EDC, HOBt | 60–75 | 98 |
Challenges and Optimization
- Thiazole Ring Instability : Prolonged reflux in Hantzsch synthesis leads to decomposition. Optimal reaction time is 12 hours.
- Coupling Efficiency : Excess EDC (1.5 equiv) improves amide bond formation without racemization.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to derivatives with potentially different properties .
Scientific Research Applications
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
- N-(4-tert-butyl-thiazol-2-yl)-4-methyl-benzamide
Uniqueness
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound based on available research findings, including its antitumor and antimicrobial properties.
- IUPAC Name : this compound
- Molecular Formula : C23H24N2OS
- Molecular Weight : 376.51446 g/mol
- CAS Number : 546064-41-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antitumor and antimicrobial effects.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
A study assessing the structure-activity relationship (SAR) highlighted that modifications to the thiazole moiety can enhance antiproliferative activity against specific cancer types. The compound's effectiveness was evaluated using both 2D and 3D cell culture models, revealing that it exhibited higher potency in 2D assays compared to 3D models, which better mimic in vivo conditions .
Antimicrobial Activity
The antimicrobial properties of similar thiazole derivatives have also been documented. Compounds derived from thiazole structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 6.12 μM to 25 μM depending on the specific derivative and bacterial strain tested .
Research Findings and Case Studies
Q & A
What are the key synthetic pathways for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide, and how can reaction conditions be optimized for higher yield?
Category : Basic (Synthesis)
Methodological Answer :
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the thiazole core via condensation of tert-butyl-substituted phenyl isothiocyanate with α-bromo ketones, followed by cyclization under basic conditions (e.g., NaH in DMF) .
- Step 2 : Coupling of the thiazole intermediate with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride using a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF .
- Optimization :
- Temperature : Maintain 60–80°C during coupling to minimize side reactions.
- Solvent : Use anhydrous DMF or THF to enhance reactivity.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and monitor via TLC (Rf = 0.3–0.5) .
How do researchers characterize the molecular structure and purity of this compound using advanced spectroscopic techniques?
Category : Basic (Characterization)
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 450.15) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, 254 nm) .
What methodologies are employed to analyze the compound's interaction with biological targets, such as enzyme inhibition assays?
Category : Advanced (Bioactivity)
Methodological Answer :
- Kinetic Assays :
- Enzyme Inhibition : Incubate the compound with target enzymes (e.g., kinases) in Tris-HCl buffer (pH 7.4) at 37°C. Measure residual activity via fluorescence or absorbance (e.g., ADP-Glo™ assay) .
- IC₅₀ Determination : Use dose-response curves (0.1–100 µM) and nonlinear regression analysis (GraphPad Prism) .
- Cellular Uptake : Evaluate permeability via Caco-2 monolayer assays (apparent permeability coefficient, Papp >1 ×10⁻⁶ cm/s) .
How can conflicting spectroscopic data (e.g., NMR shifts) be systematically resolved during structural elucidation?
Category : Advanced (Data Analysis)
Methodological Answer :
- 2D NMR Correlation :
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions (e.g., tert-butyl group) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, R-factor <0.05) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-311+G(d,p)) .
What computational approaches are integrated with experimental data to predict the compound's reactivity or binding affinity?
Category : Advanced (Computational Methods)
Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding poses in protein active sites (e.g., kinase ATP-binding pockets). Validate with MD simulations (AMBER, 100 ns trajectories) .
- QSAR Modeling : Derive predictive models (e.g., partial least squares regression) using descriptors like logP, polar surface area, and H-bond donors .
- Reaction Path Analysis : Apply quantum chemical calculations (ORCA, DFT) to identify transition states and optimize synthetic routes (e.g., Suzuki coupling barriers) .
How do researchers design experiments to resolve contradictions in biological activity data across different assay platforms?
Category : Advanced (Experimental Design)
Methodological Answer :
- Assay Standardization :
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .
- Replicate Design : Perform triplicate measurements with independent compound batches to assess batch-to-batch consistency .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays (e.g., luciferase) for functional validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
